Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
4β-Hydroxywithanolide E is a withanolide steroidal lactone that has been found in P. peruviana and has anti-inflammatory and anticancer activities. It inhibits LPS-induced nitric oxide (NO) production in RAW 264.7 cells and TNF-α-induced NF-κB activity in HEK293 cells (IC50s = 0.32 and 0.04 μM, respectively). 4β-Hydroxywithanolide E (5 μM) inhibits LPS-induced increases in inducible nitric oxide synthase (iNOS) and COX-2 levels and Akt and STAT1 phosphorylation in RAW 264.7 cells. It inhibits Wnt signaling in HCT116 and SW480 colorectal cancer cells (IC50s = 1.85 and 2.67 μM, respectively). 4β-Hydroxywithanolide E inhibits the proliferation of HCT116, SW480, HT-29, and LoVo cells (IC50s = 0.24-0.51 μM). It halts the cell cycle at the G0/G1 phase in HCT116 and HT-29 cells and induces apoptosis in HCT116 and SW480 cells in a concentration-dependent manner. 4β-Hydroxywithanolide E (10 mg/kg per day for 14 days) reduces tumor growth in an HCT116 mouse xenograft model. 4beta-Hydroxywithanolide e belongs to the class of organic compounds known as withanolides and derivatives. These are c28 steroids structurally characterized by an ergostane skeleton usually functionalized at carbons 1, 22 and 26 to form a lactone ring. Thus, 4beta-hydroxywithanolide e is considered to be a sterol lipid molecule. 4beta-Hydroxywithanolide e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 4beta-Hydroxywithanolide e has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 4beta-hydroxywithanolide e is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 4beta-hydroxywithanolide e can be found in fruits. This makes 4beta-hydroxywithanolide e a potential biomarker for the consumption of this food product.
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid contains a maleimide group and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.